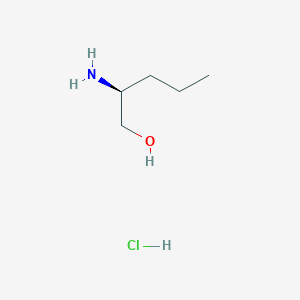

(S)-2-aminopentan-1-ol hydrochloride

CAS No.: 2025376-01-4

Cat. No.: VC5665187

Molecular Formula: C5H14ClNO

Molecular Weight: 139.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2025376-01-4 |

|---|---|

| Molecular Formula | C5H14ClNO |

| Molecular Weight | 139.62 |

| IUPAC Name | (2S)-2-aminopentan-1-ol;hydrochloride |

| Standard InChI | InChI=1S/C5H13NO.ClH/c1-2-3-5(6)4-7;/h5,7H,2-4,6H2,1H3;1H/t5-;/m0./s1 |

| Standard InChI Key | HHOPGOUAQOFPMZ-JEDNCBNOSA-N |

| SMILES | CCCC(CO)N.Cl |

Introduction

Structural Characteristics and Molecular Identity

Chemical Composition and Stereochemistry

The molecular formula of (S)-2-aminopentan-1-ol hydrochloride is C₅H₁₄ClNO, with a molecular weight of 139.62 g/mol . Its structure features a pentanol backbone substituted with an amino group at the second carbon and a hydrochloride counterion. The (S)-configuration at the chiral center ensures its utility in asymmetric synthesis, particularly for producing drugs with high enantiomeric purity .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2S)-2-aminopentan-1-ol; hydrochloride | |

| SMILES Notation | CCCC@@HN.Cl | |

| InChI Key | HHOPGOUAQOFPMZ-JEDNCBNOSA-N | |

| Chiral Centers | 1 |

Crystallographic and Conformational Insights

While X-ray crystallographic data for this specific compound remains unpublished, its structural analogs suggest a propensity for intramolecular hydrogen bonding between the amino and hydroxyl groups, stabilizing specific conformations . Computational models predict a topological polar surface area of 46.3 Ų, indicative of moderate solubility in polar solvents .

Physicochemical Properties

Stability and Solubility

The hydrochloride salt form significantly enhances aqueous solubility compared to the free base, making it suitable for reactions in water or polar aprotic solvents . The compound is stable under refrigerated conditions (2–8°C) but may degrade upon prolonged exposure to moisture or elevated temperatures .

Table 2: Physicochemical Profile

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 139.62 g/mol | |

| Hydrogen Bond Donors | 3 | |

| Hydrogen Bond Acceptors | 2 | |

| Rotatable Bonds | 3 | |

| Storage Conditions | 2–8°C |

Spectroscopic Data

-

IR Spectroscopy: Expected peaks include N–H stretches (3300–3500 cm⁻¹), O–H stretches (3200–3600 cm⁻¹), and C–N vibrations (1250–1350 cm⁻¹).

-

NMR: The proton NMR spectrum would show resonances for the hydroxyl proton (δ 1.5–2.5 ppm), amine protons (δ 2.8–3.5 ppm), and methylene/methyl groups (δ 0.8–1.6 ppm) .

Synthesis and Production

Industrial Synthesis Routes

(S)-2-Aminopentan-1-ol hydrochloride is typically synthesized via stereoselective reduction of the corresponding ketone precursor, followed by hydrochloride salt formation. For example:

-

Asymmetric Reduction: Using a chiral catalyst (e.g., Ru-BINAP), pentan-2-one is reduced to (S)-2-aminopentan-1-ol .

-

Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt .

Applications in Pharmaceutical Research

Chiral Building Block for APIs

The compound’s stereochemistry enables its use in synthesizing enantiomerically pure drugs, such as protease inhibitors and β-blockers. For instance, it serves as a precursor in cathepsin cysteine protease inhibitors, which target diseases like osteoporosis and cancer .

Case Study: Antiviral Agents

Recent studies have incorporated (S)-2-aminopentan-1-ol hydrochloride into peptidomimetic frameworks to enhance binding affinity to viral proteases. Its hydroxyl and amine groups facilitate hydrogen bonding with enzyme active sites, improving drug efficacy .

Table 3: Pharmaceutical Applications

| Application | Role | Source |

|---|---|---|

| Protease Inhibitors | Core chiral scaffold | |

| Antibiotics | Side-chain functionalization | |

| Neurological Agents | Precursor for dopamine analogs |

Industrial and Biochemical Research Applications

Enzyme Interaction Studies

The compound’s structural similarity to natural amino alcohols allows researchers to probe enzyme-substrate interactions, particularly in aminotransferases and dehydrogenases . Its hydrochloride form ensures solubility in buffer systems used for in vitro assays.

Material Science

In polymer chemistry, (S)-2-aminopentan-1-ol hydrochloride has been grafted onto resins to create chiral stationary phases for chromatographic separation of enantiomers .

Future Perspectives

Drug Discovery Innovations

Advances in continuous-flow chemistry could streamline the synthesis of this compound, reducing costs and waste. Additionally, its incorporation into mRNA vaccine adjuvants is under exploration to enhance immunogenicity .

Sustainability Initiatives

Green chemistry approaches, such as biocatalytic reductions using engineered enzymes, may replace traditional metal-catalyzed methods, aligning with global sustainability goals .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume